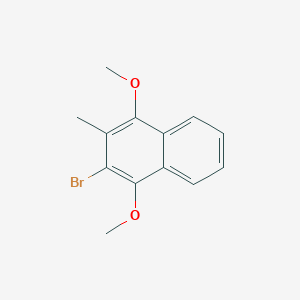

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-dimethoxy-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c1-8-11(14)13(16-3)10-7-5-4-6-9(10)12(8)15-2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXIIJPKDYZUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303335 | |

| Record name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53772-33-1 | |

| Record name | NSC157901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a key intermediate in the synthesis of Vitamin K2. The document details its chemical and physical properties, provides a putative experimental protocol for its synthesis, and outlines its application in the formation of the menaquinone backbone. Safety and handling procedures are also summarized. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic organic chemistry and drug development, particularly in the field of vitamin synthesis.

Chemical Identity and Properties

This compound is an aromatic organic compound with the chemical formula C13H13BrO2. It is a key building block in the synthesis of Vitamin K2, a vital nutrient involved in blood coagulation and bone metabolism.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | --INVALID-LINK-- |

| Synonyms | 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, NSC 157901 | --INVALID-LINK--, PubChem |

| CAS Number | 53772-33-1 | --INVALID-LINK-- |

| Molecular Formula | C13H13BrO2 | --INVALID-LINK-- |

| Molecular Weight | 281.15 g/mol | --INVALID-LINK--, PubChem |

| Appearance | Neat | --INVALID-LINK-- |

| Boiling Point | 371.2°C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 1.378 g/cm³ (Predicted) | --INVALID-LINK-- |

| Flash Point | 166.5°C (Predicted) | --INVALID-LINK-- |

| Refractive Index | 1.601 (Predicted) | --INVALID-LINK-- |

Table 2: Spectroscopic Data (Predicted)

| Type | Data |

| ¹H NMR | Predicted shifts would show aromatic protons, two methoxy group signals, and a methyl group signal. |

| ¹³C NMR | Predicted shifts would include aromatic carbons, two methoxy carbons, and one methyl carbon. |

| Mass Spectrum | Expected molecular ion peaks at m/z 280 and 282 for the bromine isotopes. |

| Infrared (IR) | Expected peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) bonds. |

Synthesis of this compound

Putative Experimental Protocol: Bromination of 1,4-dimethoxy-2-methylnaphthalene

This protocol describes the electrophilic aromatic substitution of 1,4-dimethoxy-2-methylnaphthalene to yield this compound.

Materials:

-

1,4-dimethoxy-2-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1,4-dimethoxy-2-methylnaphthalene (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

To this solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature while stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the ethereal solution twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Application in Vitamin K2 Synthesis

This compound is a crucial intermediate in the synthesis of Vitamin K2, specifically in the formation of the menaquinone side chain. It serves as a precursor to a Grignard reagent, which then undergoes a coupling reaction.

Experimental Workflow: Synthesis of Vitamin K2 Precursor

The following workflow outlines the conversion of this compound to a key precursor for Vitamin K2.

Caption: Synthesis workflow from this compound to Vitamin K2.

Experimental Protocol: Grignard Reagent Formation and Coupling

This protocol details the formation of the Grignard reagent from this compound and its subsequent coupling reaction.

Materials:

-

This compound

-

Magnesium turnings

-

Dry Tetrahydrofuran (THF)

-

1,2-Dibromoethane (activator)

-

Geranyl bromide

-

Appropriate catalyst (e.g., a tetrachloroferrate complex)

-

Anhydrous work-up reagents

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add dry THF to the magnesium turnings.

-

Add a small amount of an activator, such as 1,2-dibromoethane, to initiate the reaction.

-

Prepare a solution of this compound in dry THF.

-

Slowly add the solution of the aryl bromide to the activated magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed to form the Grignard reagent, 2-(1,4-dimethoxy-3-methylnaphthalen-2-yl)magnesium bromide.

-

In a separate flask, prepare a solution of geranyl bromide and the coupling catalyst in dry THF.

-

Slowly add the freshly prepared Grignard reagent to the geranyl bromide solution at a controlled temperature (often sub-ambient).

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude coupled product.

-

Purify the product using column chromatography.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement | Source |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | Fisher Scientific |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Fisher Scientific |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | Fisher Scientific |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Fisher Scientific |

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a valuable synthetic intermediate with a primary application in the pharmaceutical industry for the synthesis of Vitamin K2. This guide has provided a detailed overview of its chemical properties, a putative synthesis protocol, and its role in the construction of the menaquinone structure. While experimental spectroscopic data for this specific compound is not widely published, the provided information serves as a solid foundation for researchers working with this molecule. Adherence to proper safety protocols is essential when handling this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a key intermediate in the synthesis of Vitamin K2. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this pivotal compound.

Core Compound Properties

This compound is a brominated derivative of a naphthalene core, functionalized with two methoxy groups and one methyl group. These structural features are crucial for its role in the synthesis of menaquinones, a class of compounds vital for various biological processes.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 53772-33-1 | [2] |

| Molecular Formula | C₁₃H₁₃BrO₂ | [1][2] |

| Molecular Weight | 281.15 g/mol | [1] |

| Synonyms | 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, NSC 157901 | [1] |

Synthesis Protocol

Conceptual Synthesis Workflow:

Conceptual Synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 2-bromo-1,4-dimethoxynaphthalene[3]):

-

Dissolution: Dissolve the starting material, 1,4-dimethoxy-2-methylnaphthalene, in glacial acetic acid at room temperature.

-

Bromination: To the stirred solution, add a stoichiometric equivalent of bromine, also dissolved in glacial acetic acid, dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Extraction: Extract the product into an organic solvent such as diethyl ether.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of structurally related compounds and theoretical predictions.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system, the methoxy protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide key information on the carbon framework. Distinct signals are expected for the quaternary carbons (including those bearing the bromo, methoxy, and methyl groups) and the protonated aromatic carbons.

Expected Mass Spectrometry Data:

Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragment ions.

Role in Vitamin K2 Synthesis

This compound serves as a crucial building block in the chemical synthesis of Vitamin K2 (menaquinones). The protected naphthalene core of this intermediate allows for the regioselective introduction of the isoprenoid side chain, a key step in constructing the final menaquinone structure.

Vitamin K2 Synthesis Pathway Overview:

Role of the title compound in the synthesis of Vitamin K2.

The synthesis of different menaquinones (MK-n) can be achieved by coupling this compound with the appropriate length isoprenoid side chain. Subsequent deprotection of the methoxy groups and oxidation to the quinone form yields the final Vitamin K2 product. This synthetic route is a cornerstone for producing various forms of Vitamin K2 for research and pharmaceutical applications.

References

An In-depth Technical Guide to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

CAS Number: 53772-33-1

This technical guide provides a comprehensive overview of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a key intermediate in the synthesis of Vitamin K2. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, synthesis, and its pivotal role in the production of menaquinones.

Chemical and Physical Properties

This compound is a substituted naphthalene derivative. Its quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃BrO₂ | [1] |

| Molecular Weight | 281.15 g/mol | [2][3] |

| CAS Number | 53772-33-1 | [1][2] |

| IUPAC Name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | [1] |

| Synonyms | 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, NSC 157901 | [3] |

| Appearance | Neat | [3] |

Synthesis of this compound

The synthesis of this compound is a crucial step in the broader synthesis of Vitamin K2, specifically Menaquinone-7 (MK-7). A widely referenced method is a modification of the procedure described by Adams et al. (1941).[4]

Experimental Protocol: Modified Adams Method

This protocol outlines the preparation of the Grignard reagent from this compound, a key step in the synthesis of the Vitamin K2 side chain.

Materials:

-

Magnesium turnings

-

Dry Tetrahydrofuran (THF)

-

1,2-dibromoethane

-

This compound

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine magnesium turnings (0.37 g, 15.3 mmol) with dry THF.

-

Add 30 μl of 1,2-dibromoethane via syringe to initiate the Grignard reaction.

-

Allow the mixture to stand for 30 minutes.

-

To this activated magnesium, a solution of this compound in dry THF is added dropwise to form the corresponding Grignard reagent. This reagent is then used in subsequent coupling reactions to build the isoprenoid side chain of Vitamin K2.

Role in Vitamin K2 (Menaquinone-7) Synthesis

This compound serves as a protected form of the menadione nucleus, which is the core structure of Vitamin K. The bromo-substituent provides a reactive handle for the introduction of the isoprenoid side chain via cross-coupling reactions, a key step in the convergent synthesis of Menaquinone-7.[5]

The overall workflow for the synthesis of Menaquinone-7, highlighting the role of this compound, is depicted in the following diagram.

Biological Activity and Toxicological Information

Currently, there is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and toxicological profile of this compound itself. Its primary role in scientific literature is as a chemical intermediate.

While studies exist on the biological activities of related compounds, such as the anticancer properties of certain naphthalene-1,4-dione analogues and the toxicology of naphthalene and methylnaphthalenes, these findings cannot be directly extrapolated to this compound.[6][7] The presence and position of the bromo and dimethoxy groups can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Therefore, any research or drug development efforts involving this compound should be preceded by thorough in vitro and in vivo toxicological and pharmacological assessments to establish its safety and biological effects.

Conclusion

This compound is a well-established and critical intermediate in the chemical synthesis of Vitamin K2. Its synthesis is documented, and its role in the construction of the menaquinone backbone is clear. However, a notable gap exists in the understanding of its own biological properties. For professionals in drug development, while this compound is a valuable synthetic tool, its direct pharmacological potential and safety profile remain to be elucidated through dedicated research.

References

- 1. 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | C13H13BrO2 | CID 292240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. US9012693B2 - Process for the preparation of vitamin K2 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

The Discovery and Enduring Legacy of Substituted Naphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, the simplest polycyclic aromatic hydrocarbon, has captivated chemists for over two centuries. Its discovery in the early 19th century from coal tar marked the beginning of a rich history of exploration into its chemical reactivity and the diverse applications of its substituted derivatives. This technical guide provides an in-depth exploration of the discovery, synthesis, and history of substituted naphthalenes, with a focus on key reactions, experimental methodologies, and their significant impact on medicinal chemistry and material science.

Early History and Discovery

Naphthalene was first isolated from coal tar in 1819 by Alexander Garden and its composition was later determined by Michael Faraday in 1826.[1] The elucidation of its fused two-ring structure laid the foundation for understanding its unique chemical properties, which differ subtly yet significantly from benzene. Early investigations into its reactivity revealed a propensity for electrophilic aromatic substitution, leading to a vast array of substituted naphthalenes with distinct properties and applications.

Key Synthetic Methodologies: Electrophilic Aromatic Substitution

The naphthalene ring system is more reactive towards electrophiles than benzene, a consequence of the lower delocalization energy per ring.[2] Substitution can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions. The regioselectivity of these reactions is a critical aspect of naphthalene chemistry and is often dictated by reaction conditions.

Sulfonation of Naphthalene

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control in organic synthesis. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature.[3][4]

-

Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid . This is because the activation energy for the formation of the α-substituted carbocation intermediate is lower.

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the reaction is under thermodynamic control. The initially formed naphthalene-1-sulfonic acid can revert to naphthalene, and the more stable naphthalene-2-sulfonic acid becomes the predominant product.[3][4] The greater stability of the β-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen atom at the C8 position.[3]

Experimental Protocols:

Detailed Experimental Protocol for the Synthesis of Naphthalene-1-sulfonic Acid

Materials:

-

Naphthalene (finely powdered)

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid.

-

While stirring vigorously, slowly add finely powdered naphthalene to the sulfuric acid at a temperature maintained at or below 50°C.

-

Continue stirring at this temperature for approximately 4 hours, or until all the naphthalene has dissolved.

-

Carefully pour the reaction mixture into cold water.

-

Filter the solution to remove any unreacted naphthalene.

-

The aqueous solution contains naphthalene-1-sulfonic acid. For isolation, the acid can be converted to its sodium salt by neutralization with sodium bicarbonate, followed by salting out with sodium chloride.

Detailed Experimental Protocol for the Synthesis of Naphthalene-2-sulfonic Acid

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, melt naphthalene.

-

Heat the molten naphthalene to 160°C.

-

Carefully and with vigorous stirring, add concentrated sulfuric acid to the molten naphthalene.

-

Maintain the reaction mixture at 160-170°C for several hours.[5]

-

Cool the reaction mixture and pour it into water.

-

The product, naphthalene-2-sulfonic acid, can be isolated from the aqueous solution, often as its sodium salt after neutralization.[5]

Logical Relationship of Naphthalene Sulfonation:

Caption: Temperature-dependent sulfonation of naphthalene.

Friedel-Crafts Acylation of Naphthalene

The Friedel-Crafts acylation of naphthalene provides another intriguing example of how reaction conditions can influence isomer distribution. The choice of solvent plays a crucial role in determining whether the α- or β-acetylnaphthalene is the major product.[6]

-

In Non-Polar Solvents (e.g., Carbon Disulfide, Dichloroethane): Acylation in non-polar solvents typically yields 1-acetylnaphthalene as the major product. This is considered the kinetically favored product.[4][7]

-

In Polar Solvents (e.g., Nitrobenzene): When the reaction is carried out in a polar solvent like nitrobenzene, the major product is 2-acetylnaphthalene .[6] This is the thermodynamically more stable isomer. The polar solvent is thought to solvate the acylating agent-Lewis acid complex, creating a bulkier electrophile that preferentially attacks the less sterically hindered β-position.

Experimental Protocols:

Detailed Experimental Protocol for the Friedel-Crafts Acylation of Naphthalene (General Procedure)

Materials:

-

Naphthalene

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Solvent (e.g., Carbon Disulfide for α-substitution, Nitrobenzene for β-substitution)

-

Hydrochloric Acid (for work-up)

-

Organic Solvent for extraction (e.g., Dichloromethane)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a mechanical stirrer, suspend anhydrous aluminum chloride in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition is complete, add a solution of naphthalene in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time.

-

Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to separate the isomers.

Quantitative Data on Friedel-Crafts Acylation:

| Solvent | Acylating Agent | Catalyst | Temperature (°C) | α/β Isomer Ratio | Reference |

| 1,2-Dichloroethane | Acetyl Chloride | AlCl₃ | 25 | 4-5 (initial) to 0.7 (final) | [4] |

| Nitrobenzene | Acetyl Chloride | AlCl₃ | - | Predominantly β | [6] |

| Carbon Disulfide | Acetyl Chloride | AlCl₃ | - | Predominantly α | [6] |

Experimental Workflow for Friedel-Crafts Acylation:

Caption: General workflow for Friedel-Crafts acylation.

Nitration of Naphthalene

Nitration of naphthalene typically yields a high proportion of the α-isomer, 1-nitronaphthalene . The ratio of α- to β-nitronaphthalene can be influenced by the nitrating agent and reaction conditions, though the preference for the α-position is strong.[8][9]

Quantitative Data on Nitration of Naphthalene:

| Nitrating Agent | Solvent | Temperature (°C) | α/β Isomer Ratio | Reference |

| HNO₃/H₂SO₄ | - | - | ~9:1 to 29:1 | [9] |

| NO₂BF₄ | Sulfolane | 25 | 24 | [10] |

| Peroxynitrous acid | Aqueous | - | Electrophilic pathway: mainly α | [4][8] |

| Peroxynitrous acid | Aqueous | - | Radical pathway: mainly β | [4][8] |

Substituted Naphthalenes in Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities.[1][11] Its rigid, lipophilic nature allows it to interact with various biological targets.

Propranolol: The First Clinically Successful Beta-Blocker

The development of propranolol in the 1960s by Sir James Black revolutionized the treatment of cardiovascular diseases, earning him the Nobel Prize in Medicine in 1988.[12] Propranolol is a non-selective beta-adrenergic receptor antagonist, blocking the action of epinephrine and norepinephrine on both β1 and β2 receptors.

Signaling Pathway of Propranolol:

Caption: Propranolol's mechanism of action.

Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI)

Sertraline (marketed as Zoloft) is a widely prescribed antidepressant of the SSRI class. Its core structure features a tetrahydronaphthalene ring system. Sertraline functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of this neurotransmitter in the synaptic cleft.

Signaling Pathway of Sertraline:

Caption: Sertraline's mechanism of action.

Nafcillin: A Penicillinase-Resistant Antibiotic

Nafcillin is a narrow-spectrum penicillin antibiotic that is resistant to breakdown by the bacterial enzyme penicillinase. It is effective against penicillinase-producing staphylococci. The bulky substituted naphthalene side chain protects the β-lactam ring from enzymatic hydrolysis.[11]

Mechanism of Action of Nafcillin:

Caption: Nafcillin's mechanism of action.

Quantitative Pharmacological Data

The following table summarizes the inhibitory activities (IC₅₀ values) of some representative naphthalene-based compounds against various biological targets, highlighting the therapeutic potential of this scaffold.

| Compound Class | Specific Compound | Target | IC₅₀ (µM) | Reference |

| Peptidyl Arginine Deiminase (PAD) Inhibitors | Naphthalene scaffold (compound 13) | PAD4 | 0.240 ± 0.017 | [13] |

| Cytochrome P450 Inhibitors | Naphthalene | Human CYP2A6 | 25 (21-30) | [11] |

| Anticancer Agents | Naphthalene-chalcone derivative (2j) | A549 (Lung Cancer Cell Line) | 7.8 ± 0.59 | [1] |

| Anticancer Agents | Naphthalene-1,4-dione analogue (44) | HEC1A (Endometrial Cancer Cell Line) | 6.4 | [14] |

| Melatonin Receptor Ligands | Naphthalene analogue of MCA-NAT | Melatonin Receptors | Varies | [15] |

Spectroscopic Data of Key Substituted Naphthalenes

The characterization of substituted naphthalenes relies heavily on spectroscopic techniques. Below is a summary of key spectroscopic data for some fundamental substituted naphthalenes.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| Naphthalene-1-sulfonic acid | 7.4-8.9 (aromatic protons) | Varies | ~1200, ~1050 (S=O) | 208 (M+) |

| Naphthalene-2-sulfonic acid | 7.5-8.5 (aromatic protons) | Varies | ~1200, ~1050 (S=O) | 208 (M+) |

| 1-Acetylnaphthalene | 2.7 (s, 3H, -COCH₃), 7.5-8.6 (m, 7H, aromatic) | 26.6, 124.4, 125.7, 126.4, 128.4, 128.5, 130.1, 133.0, 133.9, 135.6, 201.9 | ~1675 (C=O) | 170 (M+) |

| 2-Acetylnaphthalene | 2.7 (s, 3H, -COCH₃), 7.5-8.5 (m, 7H, aromatic) | 26.7, 124.5, 126.7, 127.8, 128.4, 128.5, 129.5, 129.9, 132.5, 135.6, 197.8 | ~1680 (C=O) | 170 (M+) |

| 1-Nitronaphthalene | 7.5-8.6 (aromatic protons) | Varies | ~1520, ~1340 (NO₂) | 173 (M+) |

| 2-Nitronaphthalene | 7.5-8.8 (aromatic protons) | Varies | ~1520, ~1340 (NO₂) | 173 (M+) |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used.

Conclusion

The journey from the initial isolation of naphthalene from coal tar to the rational design of complex, life-saving pharmaceuticals based on its scaffold is a testament to the power of organic chemistry. The study of substituted naphthalenes continues to be a vibrant area of research, with new synthetic methods and applications being discovered regularly. The fundamental principles of regioselectivity in electrophilic aromatic substitution, elegantly demonstrated in the sulfonation and acylation of naphthalene, remain cornerstone concepts in organic chemistry education and practice. For drug development professionals, the naphthalene core offers a versatile and historically validated platform for the design of new therapeutic agents targeting a wide array of diseases. As our understanding of biological pathways deepens, the potential for developing novel, highly specific substituted naphthalene-based drugs will undoubtedly continue to expand.

References

- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Nafcillin - Wikipedia [en.wikipedia.org]

- 8. Nitration and photonitration of naphthalene in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. 1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The Biological Activity of Brominated Naphthalenes: A Technical Review for Drug Discovery and Development

Abstract

Brominated naphthalenes represent a class of aromatic compounds with a diverse and growing range of documented biological activities. This technical guide provides a comprehensive review of the current state of research into these activities, with a particular focus on their potential as anticancer agents and their role as endocrine disruptors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The addition of bromine atoms to the naphthalene ring system can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to interact with biological targets. This has led to the investigation of brominated naphthalenes in various therapeutic areas, most notably in oncology and endocrinology. This review will delve into the key findings in these areas, presenting the available data in a structured and actionable format for the scientific community.

Anticancer Activity of Brominated Naphthalenes

Several studies have highlighted the potential of brominated naphthalene derivatives as cytotoxic agents against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and Keap1-Nrf2 pathways.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various brominated naphthalene derivatives against a range of cancer cell lines. This data provides a quantitative basis for comparing the anticancer potency of these compounds.

| Compound ID/Description | Target Cell Line | Biological Effect | IC50 (µM) | Reference(s) |

| 2-bromo-3-(substituted amino)naphthalene-1,4-dione (Compound 8) | HEC1A (Human endometrial cancer) | Cytotoxicity | 9.55 | [3] |

| 2-bromo-3-(substituted amino)naphthalene-1,4-dione (Compound 9) | HEC1A (Human endometrial cancer) | Cytotoxicity | 4.16 | [3] |

| 2-bromo-3-(substituted amino)naphthalene-1,4-dione (Compound 10) | HEC1A (Human endometrial cancer) | Cytotoxicity | 1.24 | [3] |

| Naphthalene-chalcone derivative with 4-Br substitution (Compound 3b) | MCF-7 (Human breast cancer) | Cytotoxicity | 818.18 µg/ml | [4] |

| Naphthalene-chalcone derivative (Compound 2j) | A549 (Human lung cancer) | Cytotoxicity | 7.835 | [5] |

| Naphthalene-chalcone derivative (Compound 2j) | NIH3T3 (Mouse fibroblast - healthy cell line) | Cytotoxicity | 15.6 | [5] |

| Imidazole derivative of naphthoquinone (Compound 44) | HEC1A (Human endometrial cancer) | Cytotoxicity | 6.4 | [3] |

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[5] Several brominated naphthalene-chalcone hybrids have been investigated as potential VEGFR-2 inhibitors.

The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. The diagram below illustrates a simplified overview of this pathway.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

The inhibitory activity of brominated naphthalenes on VEGFR-2 can be determined using a commercially available VEGFR-2 Kinase Assay Kit. The following is a generalized protocol based on such kits.[5][6]

Objective: To determine the IC50 value of a test compound (brominated naphthalene derivative) against VEGFR-2 kinase activity.

Materials:

-

Recombinant VEGFR-2 kinase

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Kinase-Glo™ MAX reagent

-

White 96-well plate

-

Luminometer

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the provided 5x Kinase Buffer to 1x with distilled water.

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate at the recommended concentrations.

-

Aliquot Master Mix: Add 25 µL of the Master Mix to each well of the 96-well plate.

-

Prepare Test Compound Dilutions: Perform serial dilutions of the test compound in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 10%).

-

Add Test Compound and Controls:

-

To "Test Inhibitor" wells, add 5 µL of the diluted test compound.

-

To "Positive Control" and "Blank" wells, add 5 µL of the diluent solution (1x Kinase Buffer with DMSO).

-

-

Add Enzyme:

-

To "Positive Control" and "Test Inhibitor" wells, add 20 µL of diluted VEGFR-2 kinase.

-

To "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection:

-

Add 50 µL of Kinase-Glo™ MAX reagent to each well.

-

Incubate at room temperature for 15 minutes.

-

-

Measurement: Read the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".

-

Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration.

-

Caption: Experimental workflow for VEGFR-2 kinase inhibition assay.

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[7][8] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes. Some brominated naphthalene derivatives have been shown to inhibit the Keap1-Nrf2 interaction, leading to the activation of Nrf2 and its downstream cytoprotective effects.[3][9]

The diagram below illustrates the Keap1-Nrf2 signaling pathway and the potential point of intervention by brominated naphthalene inhibitors.

Caption: Keap1-Nrf2 signaling pathway and point of inhibition.

A fluorescence polarization (FP) assay is a common method to screen for inhibitors of the Keap1-Nrf2 protein-protein interaction.[1][10]

Objective: To identify compounds that inhibit the binding of a fluorescently labeled Nrf2 peptide to the Keap1 protein.

Materials:

-

Purified Keap1 protein

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled)

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Black, low-binding 384-well plate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Dilute the fluorescent Nrf2 peptide and Keap1 protein to their working concentrations in the assay buffer.

-

Prepare serial dilutions of the test compound in assay buffer with a constant percentage of DMSO.

-

-

Assay Setup:

-

To "Test Inhibitor" wells, add the fluorescent Nrf2 peptide, Keap1 protein, and the test compound.

-

To "Positive Control" (maximum polarization) wells, add the fluorescent Nrf2 peptide and Keap1 protein.

-

To "Negative Control" (minimum polarization) wells, add the fluorescent Nrf2 peptide and assay buffer.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

Calculate the percent inhibition of Keap1-Nrf2 binding for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration.

-

References

- 1. rsc.org [rsc.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

Navigating the Bioactive Potential of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties and pharmacological context of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. While direct pharmacological data on this specific compound is limited, its crucial role as a synthetic intermediate for Vitamin K2, coupled with the broad bioactivity of the naphthalene scaffold, underscores its significance in medicinal chemistry.

Chemical and Physical Properties

This compound is a naphthalene derivative with the chemical formula C₁₃H₁₃BrO₂ and a molecular weight of 281.14 g/mol .[1] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53772-33-1 | [1] |

| Molecular Formula | C₁₃H₁₃BrO₂ | [1] |

| Molecular Weight | 281.14 g/mol | [1] |

| IUPAC Name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | [1] |

| Synonyms | 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, NSC 157901 | [2] |

| Primary Application | Intermediate in the synthesis of Vitamin K2 | [2][3] |

Synthesis of this compound

The synthesis of this compound is a key step in the production of Vitamin K2.[4] A general synthetic workflow is outlined below. The process involves the modification of a naphthalene precursor to introduce the bromo and methoxy groups at the desired positions. A patent describes a method for its preparation by modifying a procedure originally detailed in the Journal of the American Chemical Society.[4]

Pharmacological Context: The Role of Vitamin K2

The primary pharmacological relevance of this compound lies in its role as a precursor to Vitamin K2 (menaquinone).[2][3] Vitamin K2 is a fat-soluble vitamin that plays a critical role in various physiological processes.

Mechanism of Action

Vitamin K2 is an essential cofactor for the enzyme γ-glutamyl carboxylase.[5] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in Vitamin K-dependent proteins (VKDPs).[5] This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium ions.[5]

Biological Functions of Vitamin K2

The activation of VKDPs by Vitamin K2 leads to several critical biological functions:

-

Bone Metabolism: Vitamin K2 is essential for bone health. It activates osteocalcin, a protein that binds calcium to the bone matrix, thereby promoting bone mineralization and strength.[6] Studies have shown that increased Vitamin K2 intake can help prevent osteoporosis.[6]

-

Cardiovascular Health: Vitamin K2 helps prevent vascular calcification by activating Matrix Gla Protein (MGP), which inhibits calcium deposition in arteries.[5][7]

-

Other Potential Roles: Emerging research suggests that Vitamin K2 may also have roles in reducing inflammation, protecting nerve cells, and potentially possessing anticancer properties.[7]

The Naphthalene Scaffold: A Privileged Structure in Medicinal Chemistry

While this compound itself lacks extensive pharmacological evaluation, its core naphthalene structure is a well-established "privileged scaffold" in drug discovery. Naphthalene derivatives have been shown to exhibit a wide range of biological activities.[8][9]

Anticancer Activity

Numerous naphthalene derivatives have been investigated as potential anticancer agents.[10][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases and disruption of microtubule polymerization.[11][12] For instance, certain naphthalene-based compounds have shown potent cytotoxic activity against human breast and colon carcinoma cell lines.[10]

| Naphthalene Derivative Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Pyrazole-Naphthalene Hybrid | MCF-7 (Breast) | 1.01 | [10] |

| Pyrazole-Naphthalene Hybrid | HCT-116 (Colon) | 1.22 | [10] |

Antimicrobial Activity

The naphthalene moiety is also a key component in many compounds with significant antimicrobial properties against a broad spectrum of bacteria and fungi.[8][13][14] Naphthalene derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[10][13]

Future Directions

The established role of this compound in the synthesis of the vital nutrient Vitamin K2 solidifies its importance in pharmaceutical manufacturing. Furthermore, the proven pharmacological potential of the broader naphthalene class of compounds suggests that this molecule and its analogues could warrant further investigation for novel therapeutic applications. Future research could focus on screening this compound and related derivatives for independent biological activities, leveraging the known bioactivity of the naphthalene scaffold.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound discussed is primarily for research and manufacturing use.

References

- 1. 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | C13H13BrO2 | CID 292240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Cas 53772-33-1,this compound | lookchem [lookchem.com]

- 4. US9012693B2 - Process for the preparation of vitamin K2 - Google Patents [patents.google.com]

- 5. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 10. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 11. Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]

Potential Research Areas for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide explores the potential research avenues for the specific, yet understudied, compound, 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. Drawing upon the known biological effects of structurally related naphthalene compounds, this document outlines promising areas of investigation, detailed experimental protocols, and conceptual signaling pathways to guide future research and drug discovery efforts. While direct biological data for this compound is not yet available, this guide provides a foundational framework for its systematic evaluation.

Introduction

The naphthalene core, a bicyclic aromatic hydrocarbon, is a privileged structure in drug discovery, present in approved drugs such as the nonsteroidal anti-inflammatory drug (NSAID) naproxen and the beta-blocker propranolol.[1] The substitution pattern on the naphthalene ring significantly influences its biological activity. The subject of this guide, this compound, possesses a unique combination of substituents: a bromine atom, two methoxy groups, and a methyl group. These features offer intriguing possibilities for biological interactions. The lipophilicity imparted by the naphthalene ring and methyl group, combined with the hydrogen bond accepting capacity of the methoxy groups and the potential for halogen bonding from the bromine atom, suggests that this compound could interact with various biological targets.

This document serves as a roadmap for initiating research into the therapeutic potential of this compound, focusing on three key areas: oncology, infectious diseases, and inflammatory disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃BrO₂ | [2][3][4] |

| Molecular Weight | 281.15 g/mol | [2][3][4] |

| IUPAC Name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | [3] |

| CAS Number | 53772-33-1 | [4] |

| Appearance | Neat | [2] |

Synthesis

Proposed Synthetic Protocol

Starting Material: 1,4-dimethoxy-2-methylnaphthalene.

Reagents and Solvents:

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve 1,4-dimethoxy-2-methylnaphthalene in glacial acetic acid at room temperature.

-

Slowly add an equimolar amount of bromine dissolved in glacial acetic acid to the solution with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetic acid under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to obtain pure this compound.

Potential Research Area 1: Anticancer Activity

Naphthalene derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and disruption of microtubule dynamics.[6] The planar aromatic system of the naphthalene core is well-suited for intercalating between DNA base pairs, while various substituents can interact with enzymes crucial for cancer cell proliferation.

Hypothetical In Vitro Anticancer Activity

The following table illustrates how the cytotoxic activity of this compound against a panel of human cancer cell lines could be presented.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.7 |

| HeLa | Cervical Carcinoma | 6.1 |

| HCT116 | Colon Carcinoma | 10.5 |

| PC-3 | Prostate Adenocarcinoma | 12.3 |

Experimental Protocols for Anticancer Evaluation

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

-

Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Potential Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential signaling pathway for apoptosis induction and a general workflow for evaluating the anticancer properties of the compound.

Caption: Potential apoptosis induction pathway.

Caption: Experimental workflow for anticancer evaluation.

Potential Research Area 2: Antimicrobial Activity

The lipophilic nature of the naphthalene ring is known to facilitate the penetration of microbial cell membranes, a key feature for antimicrobial agents.[7] Various substituted naphthalenes have demonstrated activity against a broad spectrum of bacteria and fungi.

Hypothetical In Vitro Antimicrobial Activity

The following table illustrates how the antimicrobial activity of this compound could be presented.

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 64 |

| Candida albicans | Fungi | 16 |

| Aspergillus niger | Fungi | 32 |

Experimental Protocols for Antimicrobial Evaluation

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Subculturing: After determining the MIC, aliquot a small volume from the wells showing no growth onto agar plates.

-

Incubation: Incubate the agar plates under appropriate conditions.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates a general workflow for assessing the antimicrobial properties of the compound.

Caption: Experimental workflow for antimicrobial evaluation.

Potential Research Area 3: Anti-inflammatory Activity

Certain naphthalene derivatives, most notably naproxen, are potent nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. The structural features of this compound suggest it could also possess anti-inflammatory properties.

Hypothetical In Vitro Anti-inflammatory Activity

The following table illustrates how the anti-inflammatory activity of this compound could be presented.

| Assay | Target | Hypothetical IC₅₀ (µM) |

| COX-1 Inhibition | Cyclooxygenase-1 | 15.8 |

| COX-2 Inhibition | Cyclooxygenase-2 | 2.5 |

| LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Synthase | 7.9 |

Experimental Protocols for Anti-inflammatory Evaluation

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Compound Incubation: Incubate the enzymes with various concentrations of this compound.

-

Substrate Addition: Add arachidonic acid as the substrate.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Cell Treatment: Pre-treat the cells with different concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Nitrite Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibition of NO production.

Potential Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inflammatory signaling pathway and a general workflow for evaluating the anti-inflammatory properties of the compound.

Caption: Potential anti-inflammatory signaling pathway.

Caption: Experimental workflow for anti-inflammatory evaluation.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, yet unexplored, therapeutic potential. Based on the well-documented biological activities of other naphthalene derivatives, this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and conceptual frameworks presented in this guide provide a solid starting point for researchers to systematically evaluate its bioactivity. Future research should focus on the synthesis and purification of this compound, followed by the execution of the outlined in vitro assays. Promising results from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogues, and eventual in vivo efficacy and toxicity studies. The exploration of this and similar naphthalene derivatives could lead to the discovery of new and effective therapeutic agents.

References

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | C13H13BrO2 | CID 292240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a valuable intermediate in the preparation of compounds such as Vitamin K2.[1] The synthesis is a three-step process commencing with the reduction of 2-methyl-1,4-naphthoquinone, followed by O-methylation, and concluding with electrophilic bromination.

Data Summary

The following table summarizes the key quantitative data for the synthetic protocol.

| Step | Product | Starting Material | Reagents | Solvent | Yield |

| 1 | 1,4-Dihydroxy-2-methylnaphthalene | 2-Methyl-1,4-naphthoquinone | Sodium Hydrosulfite | Water/Dioxane | High (Assumed) |

| 2 | 1,4-Dimethoxy-3-methyl-naphthalene | 1,4-Dihydroxy-2-methylnaphthalene | Dimethyl Sulfate, Sodium Hydroxide | Water | 89-92% |

| 3 | This compound | 1,4-Dimethoxy-3-methyl-naphthalene | Bromine | Glacial Acetic Acid | ~81% (by analogy) |

Experimental Protocols

Step 1: Synthesis of 1,4-Dihydroxy-2-methylnaphthalene

This procedure outlines the reduction of 2-methyl-1,4-naphthoquinone to 1,4-dihydroxy-2-methylnaphthalene using sodium hydrosulfite.

Materials:

-

2-Methyl-1,4-naphthoquinone (Menadione)

-

Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄)

-

Dioxane

-

Distilled Water

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1,4-naphthoquinone in a minimal amount of dioxane.

-

In a separate beaker, prepare a solution of sodium hydrosulfite in water. A slight excess of the reducing agent should be used.

-

Slowly add the sodium hydrosulfite solution to the stirred solution of 2-methyl-1,4-naphthoquinone at room temperature. The reaction is typically rapid, indicated by a color change.

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

The product, 1,4-dihydroxy-2-methylnaphthalene, may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent after neutralization of any excess reducing agent.

-

Isolate the product by filtration if it precipitates, or by extraction followed by solvent removal under reduced pressure.

-

Wash the crude product with cold water and dry under vacuum.

Step 2: Synthesis of 1,4-Dimethoxy-3-methyl-naphthalene

This protocol describes the O-methylation of 1,4-dihydroxy-2-methylnaphthalene using dimethyl sulfate.

Materials:

-

1,4-Dihydroxy-2-methylnaphthalene

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a flask, prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

To the cold sodium hydroxide solution, add 1,4-dihydroxy-2-methylnaphthalene and stir until it dissolves.

-

Slowly add dimethyl sulfate to the reaction mixture, ensuring the temperature does not rise significantly.[2]

-

After the addition, continue to stir the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and acidify it with dilute hydrochloric acid.

-

The product, 1,4-dimethoxy-3-methyl-naphthalene, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). The expected yield is in the range of 89-92%.[2]

Step 3: Synthesis of this compound

This final step involves the electrophilic bromination of 1,4-dimethoxy-3-methyl-naphthalene. This protocol is adapted from the synthesis of 2-bromo-1,4-dimethoxynaphthalene.[3]

Materials:

-

1,4-Dimethoxy-3-methyl-naphthalene

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ether

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,4-dimethoxy-3-methyl-naphthalene in glacial acetic acid in a round-bottom flask.

-

At room temperature, slowly add a stoichiometric amount of bromine to the stirred solution.[3]

-

Continue stirring the mixture for approximately one hour.[3]

-

Remove the acetic acid under reduced pressure.

-

Dissolve the residue in ether and wash the ethereal solution carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the ether under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by distillation or recrystallization. An analogous reaction reports a yield of 81%.[3]

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Chemical transformations in the synthesis pathway.

References

Application Notes and Protocols for the Laboratory Preparation of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, a key intermediate in the synthesis of various biologically active molecules, including Vitamin K2 analogues.[1][2] The described method is based on the electrophilic bromination of the commercially available precursor, 1,4-dimethoxy-2-methylnaphthalene. This protocol offers a straightforward and efficient approach for obtaining the target compound. Included are comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted naphthalene derivative of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure serves as a versatile building block for the elaboration of more complex molecular architectures. Notably, it has been identified as a precursor in the preparation of Vitamin K2.[1][2] The synthetic route detailed herein involves the direct bromination of 1,4-dimethoxy-2-methylnaphthalene, a reaction that proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups on the naphthalene ring are strong activating groups, directing the incoming electrophile (bromine) to an ortho or para position. In this specific substrate, the 3-position is sterically accessible and electronically activated, favoring the formation of the desired product.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₃BrO₂ |

| Molecular Weight | 281.15 g/mol [1][3] |

| CAS Number | 53772-33-1[3] |

| Appearance | Neat[1] |

| IUPAC Name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene[3] |

Experimental Protocol

The following protocol is adapted from a similar, well-established procedure for the bromination of 1,4-dimethoxynaphthalene.[4]

Materials:

-

1,4-dimethoxy-2-methylnaphthalene

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxy-2-methylnaphthalene (1.0 eq) in glacial acetic acid.

-

Addition of Bromine: While stirring the solution at room temperature, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Transfer the ethereal solution to a separatory funnel and wash it carefully with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization, if necessary.

-

Expected Yield:

While the exact yield for this specific reaction is not documented in the searched literature, a similar bromination of 1,4-dimethoxynaphthalene reports a yield of 81%.[4] It is reasonable to expect a comparable yield for the bromination of 1,4-dimethoxy-2-methylnaphthalene.

Synthetic Workflow

References

Application Notes and Protocols for the Synthesis of Vitamin K2 Utilizing 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K2, a member of the menaquinone family, plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of arterial calcification. The synthesis of different forms of Vitamin K2, particularly Menaquinone-7 (MK-7), is of significant interest for pharmaceutical and nutraceutical applications. A key intermediate in several synthetic routes to Vitamin K2 is 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. This document provides detailed application notes and experimental protocols for the preparation of this intermediate and its subsequent use in the synthesis of Vitamin K2, based on established chemical literature.

Overview of the Synthetic Strategy

The synthesis of Vitamin K2, such as MK-7, generally involves the coupling of a protected naphthoquinone moiety with a suitable isoprenoid side chain. The use of this compound as the naphthoquinone precursor offers a versatile platform for various cross-coupling reactions. The dimethoxy groups serve as protecting groups for the hydroquinone, which can be later deprotected to yield the final quinone structure of Vitamin K2. The bromo-substituent provides a reactive handle for metal-catalyzed cross-coupling reactions, such as Kumada or Suzuki couplings, with a Grignard or boronic acid derivative of the isoprenoid side chain.

A general workflow for this synthetic approach is outlined below.

Caption: General workflow for Vitamin K2 synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from literature procedures describing the synthesis from 2-methylnaphthalene.[1]

Materials:

-

2-Methylnaphthalene

-

Bromine

-

Tin(II) chloride (SnCl₂)

-

Ethanol (EtOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

A suitable base (e.g., NaOH or K₂CO₃)

-

Solvents: Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate (EtOAc), Heptane

Procedure:

-

Bromination of 2-Methylnaphthalene:

-

(Details of this specific bromination step are not fully provided in the search results, but it is a standard electrophilic aromatic substitution.) A solution of 2-methylnaphthalene in a suitable solvent is treated with bromine, often in the presence of a catalyst, to yield 2-bromo-3-methyl-1,4-naphthoquinone.

-

-

Reduction of 2-Bromo-3-methyl-1,4-naphthoquinone:

-

The brominated intermediate is reduced to the corresponding hydroquinone using tin dichloride in ethanol.[1]

-

-

Methylation to form this compound:

-

The resulting hydroquinone is then treated with dimethyl sulfate and a base to methylate the hydroxyl groups, affording the desired this compound.[1]

-

Purification:

-

The crude product can be purified by flash chromatography. A specific example for a related compound used a heptane:EtOAc gradient (80:20).[1]

Protocol 2: Grignard Reagent Formation from this compound

This protocol outlines the formation of the Grignard reagent, which can then be used in coupling reactions.[1]

Materials:

-

This compound

-

Magnesium (Mg) turnings

-

Dry Tetrahydrofuran (THF)

-

1,2-Dibromoethane

Procedure:

-

Place magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cover the magnesium turnings with dry THF.

-

Add a small amount of 1,2-dibromoethane via syringe to activate the magnesium. The mixture should stand for approximately 30 minutes.[1]

-

Slowly add a solution of this compound in dry THF to the activated magnesium suspension.

-

The reaction mixture is typically stirred until the magnesium is consumed, indicating the formation of the Grignard reagent.

Protocol 3: Kumada Coupling for Vitamin K2 (MK-7) Synthesis

This protocol describes the coupling of the naphthoquinone moiety with the isoprenoid side chain.[1][2]

Materials:

-

Grignard reagent of this compound (prepared as in Protocol 2)

-

Heptaprenyl bromide (or other suitable isoprenoid halide)

-

A suitable catalyst (e.g., Ni(II), Pd(0), or Cu(II) complex)[1][2]

-

Dry THF

Procedure:

-

To a solution of the heptaprenyl bromide in dry THF under an inert atmosphere, add the chosen catalyst.

-

Slowly add the prepared Grignard reagent of this compound to the reaction mixture.

-

The reaction is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with a suitable reagent (e.g., aqueous ammonium chloride).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Final Deprotection/Oxidation:

-

The resulting coupled product (the dimethoxy-protected Vitamin K2) is then subjected to oxidative demethylation to yield the final Vitamin K2 (menaquinone). Reagents such as ceric ammonium nitrate (CAN) can be used for this step.[3]

Logical Workflow for Vitamin K2 Synthesis via Kumada Coupling

Caption: Kumada coupling workflow for MK-7 synthesis.

Quantitative Data

The following table summarizes the yield reported for a key step in the synthesis of a precursor to the side chain. While specific yields for the coupling of this compound are not detailed in the provided search results, this data provides context for the efficiency of related synthetic steps.

| Reaction Step | Starting Material | Product | Yield | Reference |

| Conversion of Benzyloxyfarnesol to an alcohol precursor | Benzyloxyfarnesol | Oxidized benzyloxyfarnesol | 41% | [1] |

| Flash chromatography purification of a coupled product | Crude coupled product | Purified 4,8,12-trimethyl-1-(phenylthio)trideca-3,7,11-triene | 78% | [1] |

Note: The provided search results did not contain sufficient quantitative data to create a comprehensive comparative table for the synthesis of Vitamin K2 using this compound. The yields can vary significantly based on the specific reaction conditions, catalyst, and scale of the synthesis.

Discussion and Alternative Approaches